molecular formula C19H16N2O3S B3962442 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B3962442
M. Wt: 352.4 g/mol
InChI Key: MIVQERLZSJQWRN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a five-membered ring containing nitrogen and sulfur), a benzodioxine ring (a seven-membered ring containing two oxygen atoms), and a carboxamide group (a carbonyl group attached to an amine). These functional groups suggest that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring might be formed through a condensation reaction involving a thiol and a nitrile. The benzodioxine ring could be formed through a reaction involving a phenol and a halogenated hydrocarbon. The carboxamide group could be introduced through a reaction with an amine and a carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the thiazole and benzodioxine rings suggests that the molecule may have a rigid, planar structure. The carboxamide group could form hydrogen bonds with other molecules, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its functional groups. The thiazole ring is known to participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions . The benzodioxine ring could undergo reactions involving the carbon-oxygen bonds, and the carboxamide group could participate in reactions involving the carbonyl group or the amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could make the compound soluble in polar solvents. The rigid, planar structure could affect the compound’s melting point and boiling point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, if it is used as a drug, it could have side effects or toxicities that need to be considered .

Future Directions

The future research directions for this compound could involve further studies to understand its chemical and biological properties. For example, researchers might investigate its synthesis and reactivity, explore its potential uses as a drug, or study its mechanism of action .

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12-6-8-13(9-7-12)14-11-25-19(20-14)21-18(22)17-10-23-15-4-2-3-5-16(15)24-17/h2-9,11,17H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVQERLZSJQWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 3
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N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 4
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N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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